molecular formula C3Cl5F3 B159012 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane CAS No. 1652-89-7

1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane

Cat. No. B159012
CAS RN: 1652-89-7
M. Wt: 270.3 g/mol
InChI Key: GKXWTRSVUPXQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane is a chemical compound with the molecular formula C3Cl5F3 . Its molecular weight is 270.292 Da . It is also known by its CAS Registry Number: 1652-89-7 .


Molecular Structure Analysis

The molecular structure of 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane can be represented by the InChI string: InChI=1S/C3Cl5F3/c4-2(5,6)1(9,10)3(7,8)11 . This structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane include a density of 1.8±0.1 g/cm3, a boiling point of 147.8±8.0 °C at 760 mmHg, and a vapor pressure of 5.5±0.3 mmHg at 25°C . The compound also has an enthalpy of vaporization of 36.9±3.0 kJ/mol and a flash point of 54.2±11.9 °C .

Scientific Research Applications

1. Use in Organic Synthesis 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane, due to its unique chemical structure, could potentially be involved in reactions similar to those facilitated by trifluoromethanesulfonic acid in organic synthesis. Trifluoromethanesulfonic acid is known for its high protonating power and low nucleophilicity, making it capable of generating cationic species from organic molecules. These species can be detected by spectral methods and their transformations studied, thus enabling the synthesis of new organic compounds through electrophilic aromatic substitution reactions, carbon–carbon, and carbon–heteroatom bond formations, among others (Kazakova & Vasilyev, 2017).

2. Environmental Remediation In the realm of environmental remediation, compounds like 1,2,3-Trichloropropane (TCP), which shares structural similarities with 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane, have been studied extensively. Studies have been conducted to develop and validate promising treatment methods for TCP remediation in groundwater, with in situ chemical reduction (ISCR) and in situ bioremediation (ISB) showing the most potential. These methods have been evaluated through various scales of testing, from bench-scale to pilot-scale programs. The insights gained from these studies could potentially inform the environmental applications of 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane, especially in the remediation of similar contaminants (Merrill et al., 2019).

properties

IUPAC Name

1,1,1,2,2-pentachloro-3,3,3-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl5F3/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXWTRSVUPXQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(Cl)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928527
Record name 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane

CAS RN

1652-89-7, 134237-31-3
Record name 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1652-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
Reactant of Route 2
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
Reactant of Route 3
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
Reactant of Route 4
Reactant of Route 4
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
Reactant of Route 5
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane

Citations

For This Compound
3
Citations
RN Haszeldine - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… 3 days 1 : 1 : 1 : 2 : 2-pentachloro-3 : 3 : 3-trifluoropropane (3-7 g.) (Found : C1, 64.8. Calc. … 1 : 1 : 1 : 2 : 2-pentachloro-3 : 3 : 3-trifluoropropane (2.2 g.) (Found : C, 13.5 ; C1, 65.3. Calc. …
Number of citations: 27 pubs.rsc.org
A Toropov, A Toropova - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
Nearest Neighboring Code (NNC) of given vertex in molecular graph is a topological and chemical invariant. Numerical value of the NNC k of given kth vertex is mathematical function …
Number of citations: 16 www.sciencedirect.com
RK Belter - Journal of fluorine chemistry, 2006 - Elsevier
Propyne and propadiene have been found to readily undergo vapor phase catalyzed chlorofluorination. At temperatures to 285C, the reaction forms mixtures of C 3 F 4 Cl 4 isomers that …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.